molecular formula C11H9ClN2S B432388 2-(4-Chlorophenyl)sulfanylpyridin-3-amine CAS No. 353277-58-4

2-(4-Chlorophenyl)sulfanylpyridin-3-amine

Cat. No. B432388
CAS RN: 353277-58-4
M. Wt: 236.72g/mol
InChI Key: VCARWBZQPAPLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)sulfanylpyridin-3-amine (CSP) is an organic compound with a wide range of applications in the scientific research industry. It has been used as a reagent in the synthesis of various compounds, and it also has potential applications in drug development. CSP also has biochemical and physiological effects, which can be used to study the biological mechanisms of various diseases.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . It shows promise in combating Gram-positive bacterial strains and the C. albicans strain. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Activity

Indole derivatives, which share a structural similarity with “2-(4-Chlorophenyl)sulfanylpyridin-3-amine”, have been found to possess significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for antiviral drug development .

Anti-HIV Activity

Related compounds have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural features of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be optimized to enhance its efficacy as an anti-HIV agent .

Anticancer Properties

The structural framework of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” is conducive to modifications that can target cancer cells. Research into similar compounds has shown potential in cancer therapy , particularly in targeted drug delivery systems .

Anti-Inflammatory Uses

Compounds with similar structures have demonstrated anti-inflammatory properties . By modulating inflammatory pathways, “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be used in the treatment of chronic inflammatory diseases .

Toxicity Assessment

The toxicity of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” has been assessed using aquatic crustacean Daphnia magna. Understanding its toxicity is essential for evaluating its safety profile for potential therapeutic use .

Safety and Hazards

The safety and hazards associated with “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” are not explicitly mentioned in the literature. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARWBZQPAPLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)sulfanylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.